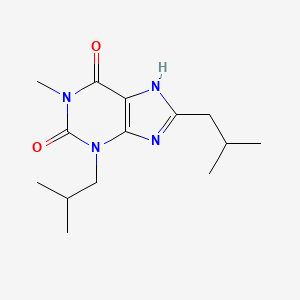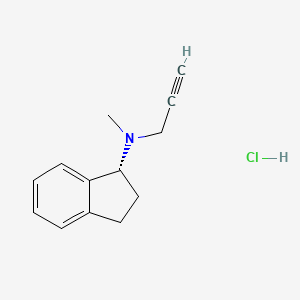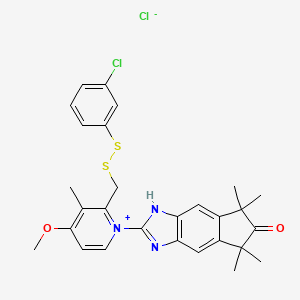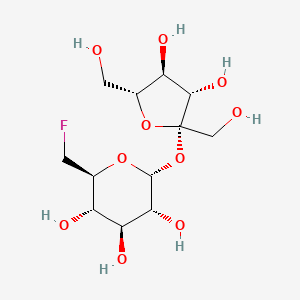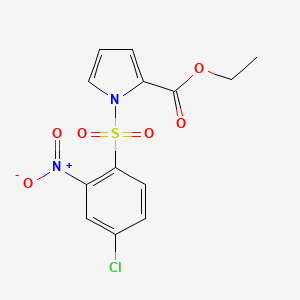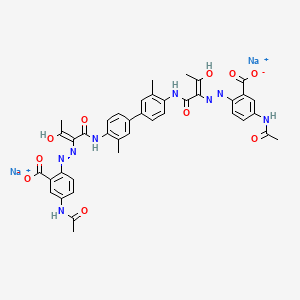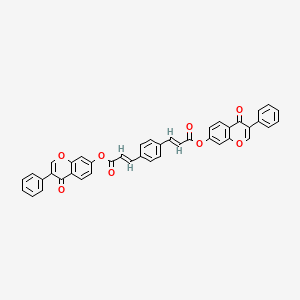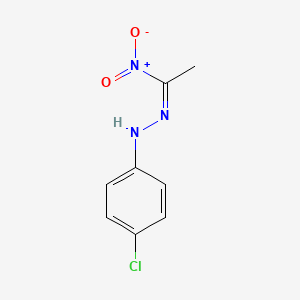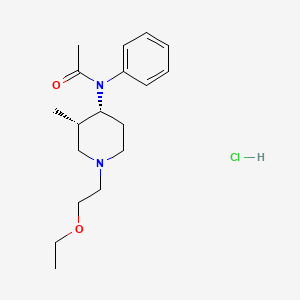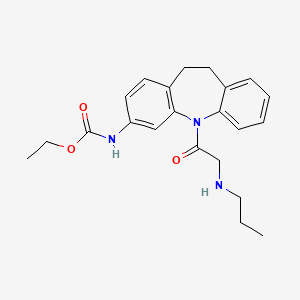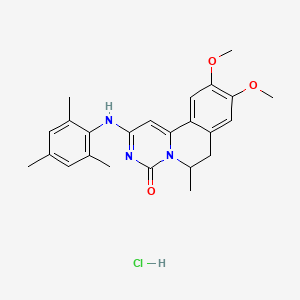
Piperazine, 1-(2,4-dichlorophenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(2,4-dichlorophenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, dihydrochloride is a complex organic compound that belongs to the piperazine family. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2,4-dichlorophenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, dihydrochloride typically involves multi-step organic reactions. The starting materials usually include 2,4-dichlorophenyl and 4-methyl-5-thiazolyl derivatives, which undergo a series of reactions such as nucleophilic substitution, condensation, and cyclization to form the final piperazine structure. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Purification steps such as crystallization, filtration, and chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1-(2,4-dichlorophenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(2,4-dichlorophenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, dihydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Piperazine, 1-(2,4-dichlorophenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, dihydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine derivatives: Other compounds in the piperazine family with similar structures and pharmacological properties.
Thiazole derivatives: Compounds containing the thiazole ring, known for their diverse biological activities.
Uniqueness
Piperazine, 1-(2,4-dichlorophenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual presence of piperazine and thiazole rings makes it a versatile compound for various applications.
Conclusion
This compound is a multifaceted compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers.
Eigenschaften
CAS-Nummer |
89663-27-4 |
|---|---|
Molekularformel |
C16H21Cl4N3S |
Molekulargewicht |
429.2 g/mol |
IUPAC-Name |
5-[2-[4-(2,4-dichlorophenyl)piperazin-1-yl]ethyl]-4-methyl-1,3-thiazole;dihydrochloride |
InChI |
InChI=1S/C16H19Cl2N3S.2ClH/c1-12-16(22-11-19-12)4-5-20-6-8-21(9-7-20)15-3-2-13(17)10-14(15)18;;/h2-3,10-11H,4-9H2,1H3;2*1H |
InChI-Schlüssel |
IDLZDPWZORJGHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=N1)CCN2CCN(CC2)C3=C(C=C(C=C3)Cl)Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


